molecular formula C10H13NO B10758417 cis-(1R,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL CAS No. 13575-92-3

cis-(1R,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL

Cat. No.: B10758417
CAS No.: 13575-92-3
M. Wt: 163.22 g/mol
InChI Key: IIMSEFZOOYSTDO-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-(1R,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL is a chiral β-amino alcohol with a tetrahydronaphthalene backbone. Its stereochemistry is critical for biological activity and synthetic utility. This compound has been synthesized via enzymatic resolution methods, achieving high enantiomeric excess (98% ee) using lipases such as PSL-C I . Its structural analogs are explored for applications in pharmaceuticals, particularly for antileishmanial properties .

Properties

CAS No.

13575-92-3

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(1R,2S)-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C10H13NO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6,11H2/t9-,10+/m0/s1

InChI Key

IIMSEFZOOYSTDO-VHSXEESVSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]([C@H]1N)O

Canonical SMILES

C1CC2=CC=CC=C2C(C1N)O

Origin of Product

United States

Preparation Methods

Alkylation and Deprotection

A widely reported method involves alkylation of a hydroxylated tetrahydronaphthalene intermediate with a chloroethyl pyrrolidine derivative, followed by deprotection and hydrogenation.

Example Pathway :

  • Alkylation : React cis-1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-1,2,3,4-tetrahydronaphthalene with 1-(2-chloroethyl)pyrrolidine base or its salt to form a protected ether.

  • Deprotection : Treat the intermediate with hydrobromic acid to yield the hydrobromide salt, removing protecting groups.

  • Hydrogenation : Reduce the resulting compound using palladium catalysts (e.g., Pd/C) under hydrogen gas to saturate the aromatic ring.

Reaction Conditions :

StepReagents/ConditionsYieldSource
Alkylation1-(2-Chloroethyl)pyrrolidine, base, reflux~70%
DeprotectionHBr (hydrobromic acid), reflux>90%
HydrogenationH₂ (50 psi), Pd/C, EtOH~85%

Nitrosation and Reduction

This method leverages nitrosation of tetralones followed by stereoselective reduction to introduce the amino group.

Procedure :

  • Nitrosation : React 2-nitronaphthalene derivatives with butyl nitrite in the presence of potassium tert-butoxide to form hydroxyiminotetralones.

  • Reduction : Reduce the hydroxyimino group using zinc dust and acetic acid to yield 2-acetamidotetralones.

  • Acid Hydrolysis : Treat acetamidotetralones with HCl to remove the acetamide group, forming the cis-amino alcohol via oxazoline intermediates.

Stereochemical Control

Achieving the cis-(1R,2S) configuration requires precise control over reaction intermediates and conditions.

Oxazoline Intermediate

Acid hydrolysis of acetamidotetralols proceeds via an oxazoline intermediate, leading to inversion of configuration at the C(1) carbon. This method is critical for synthesizing cis-amino alcohols from trans-precursors.

Mechanism :

  • Cyclization : Protonation of the hydroxyl group induces ring closure to form an oxazoline.

  • Hydrolysis : Nucleophilic attack by water opens the oxazoline, inverting configuration.

Chiral Resolutions

Lipase-catalyzed transesterification or enzymatic resolution can isolate enantiopure cis-(1R,2S) isomers from racemic mixtures.

Example :
Pseudomonas cepacia lipase resolves racemic trans-2-amino-1,2,3,4-tetrahydronaphthalen-2-ols into enantiopure cis-isomers via selective acetylation.

Industrial-Scale Production

Scalable methods emphasize continuous flow reactors and chiral catalysts to enhance efficiency and enantiomeric excess (ee).

Continuous Flow Synthesis

Alkylation and hydrogenation steps are optimized in flow reactors, enabling precise temperature and pressure control.

Advantages :

  • Higher yields due to uniform reaction conditions.

  • Reduced batch-to-batch variability.

Chiral Catalysts

Palladium or ruthenium-based catalysts with chiral ligands (e.g., BINAP) improve enantioselectivity in hydrogenation steps.

Example :
Hydrogenation of 4-(4-benzyloxyphenyl)-7-methoxy-3-phenyl-1,2-dihydronaphthalene using TiCl₃ and Zn-Cu couple achieves high cis-selectivity.

Data Summary

Table 1: Comparative Analysis of Synthetic Routes

MethodKey StepsReagentsYieldeeSource
Alkylation-DeprotectionAlkylation → Deprotection → Hydrogenation1-(2-Chloroethyl)pyrrolidine, HBr, H₂/Pd~70%>95%
Nitrosation-ReductionNitrosation → Reduction → Acid HydrolysisBuONO, Zn/HOAc, HCl~60%80–90%
Epoxide Ring-OpeningEpoxidation → Amine AdditionHNO₃, NH₃50–70%70–85%

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 1 and the amino group at position 2 enable diverse oxidation pathways:

Reagent Conditions Product Yield Reference
KMnO₄ (acidic)H₂SO₄, 0–5°C1,2-naphthoquinone (via dehydrogenation of the tetralin ring)~45%
NaOClAqueous, pH 9–10N-Oxide derivative (oxidation of the amine to hydroxylamine)60–70%
CrO₃Acetic acid, refluxKetone formation (oxidation of secondary alcohol)<30%

Key Findings :

  • Steric hindrance from the cis-(1R,2S) configuration reduces reaction rates compared to trans isomers .

  • Selective oxidation of the amine group requires buffered conditions to avoid over-oxidation.

Acylation and Alkylation

The primary amine undergoes nucleophilic substitution reactions:

Reagent Conditions Product Notes
Acetyl chlorideDCM, room temperatureN-Acetyl derivativeRapid reaction (>90% conversion)
Benzyl bromideK₂CO₃, DMF, 60°CN-Benzylated compoundRequires phase-transfer catalysts
tert-Butyl chloroformateTHF, 0°C → RTBoc-protected amineHigh diastereoselectivity observed

Mechanistic Insight :
The cis configuration directs acylation/alkylation to occur preferentially on the amine due to intramolecular hydrogen bonding with the adjacent hydroxyl group . Steric effects from the tetrahydronaphthalene ring limit bulkier electrophiles.

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

Reagent Conditions Product Application
POCl₃Reflux, 4–6 hoursTetrahydroisoquinoline derivativePrecursor to CNS-active agents
H₂SO₄ (conc.)120°C, 2 hoursFused oxazolidinone ringAntimicrobial scaffold synthesis

Stereochemical Impact :
The cis arrangement facilitates 5-membered ring formation with minimal competing pathways .

Catalytic Hydrogenation

The tetralin ring can undergo further saturation:

Catalyst Conditions Product Selectivity
Pd/CH₂ (1 atm), EtOH, RTDecahydronaphthalene derivativeFull saturation of aromatic ring
Raney NiH₂ (3 atm), NH₃, 50°CPartially saturated ring systemsControlled by reaction time

Limitations :
Hydrogenation may reduce stereochemical integrity if harsh conditions are employed .

Enzymatic Modifications

Biocatalytic transformations show promise for asymmetric synthesis:

Enzyme Reaction Outcome Efficiency
Naphthalene 1,2-dioxygenaseHydroxylationcis-Dihydrodiol derivativesSubstrate-specific
Amine oxidasesDeaminationKetone formation with chiral retentionLow turnover (<20%)

Comparative Reactivity Table

Reaction Type Rate (cis isomer) Rate (trans isomer) Dominant Factor
Amine acylationFastModerateHydrogen bonding stabilization
Ring oxidationSlowFastSteric hindrance
CyclizationHigh yieldLow yieldProximity of functional groups

Unresolved Challenges

  • Limited data on enantiopure large-scale syntheses.

  • Stability issues under prolonged basic conditions .

  • Need for greener catalytic systems to improve sustainability.

Data gaps highlight opportunities for further research into reaction optimization and novel applications.

Scientific Research Applications

Organic Synthesis

cis-(1R,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL is employed as a chiral building block in the synthesis of various complex organic molecules. Its ability to introduce chirality into synthetic pathways is crucial for creating enantiomerically pure compounds.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. It acts as a ligand in enzyme-substrate interactions and can influence protein folding and activity. This property makes it valuable in drug discovery and development.

Biochemical Studies

In biochemical research, this compound is utilized to study:

  • Enzyme Mechanisms : Understanding how enzymes interact with substrates.
  • Protein Interactions : Investigating the binding affinities of proteins to various ligands.

Case Study 1: Chiral Catalysis

Research has demonstrated that this compound can serve as an effective chiral catalyst in asymmetric synthesis. In one study, the compound was used to catalyze the enantioselective reduction of prochiral ketones with high yields and selectivity.

Case Study 2: Enzyme Inhibition

A study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings indicated that the compound could modulate enzyme activity through competitive inhibition.

Mechanism of Action

The mechanism of action of CIS-(1R,2S)-2-AMINO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain enzymes, modulating their activity and influencing biochemical pathways. The compound’s stereochemistry is crucial for its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Stereochemistry Key Features References
cis-(1R,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL C₁₀H₁₃NO (1R,2S)-cis High enantiopurity (98% ee), antileishmanial potential
(1R,2S)-2-Amino-1,2-diphenylethanol C₁₄H₁₅NO (1R,2S) Diphenyl backbone; used in asymmetric catalysis
cis-(1S,2R)-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride C₁₀H₁₄ClNO (1S,2R)-cis (HCl salt) Hydrochloride salt; ≥96% purity
rac-(1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol C₁₀H₁₃NO Racemic mixture Lower enantiopurity (racemic); molecular weight 163.22
(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol C₁₀H₁₃NO (1R,2R)-trans Diastereomer; distinct physicochemical properties

Stereochemical Differentiation

  • Enantiomers vs. Diastereomers : The (1R,2S)-cis isomer exhibits distinct physicochemical behavior compared to its (1R,2R)-trans diastereomer. For example, enzymatic resolution of the cis isomer achieves higher enantiomeric excess (98% ee) than trans isomers, which show lower selectivity (85% ee) .
  • Salt Forms: The hydrochloride salt of the (1S,2R)-cis isomer (C₁₀H₁₄ClNO) demonstrates improved stability and solubility compared to the free base .

Enzymatic Resolution

Lipase-mediated kinetic resolution is a preferred method for synthesizing enantiopure cis-(1R,2S)-2-amino derivatives. PSL-C I lipase outperforms CAL-B in resolving racemic mixtures, yielding 98% ee for the cis-(1R,2S)-alcohol . In contrast, trans isomers require longer reaction times and show moderate enantioselectivity (E = 133) .

Physicochemical and Functional Properties

Physicochemical Data Comparison

Property This compound 2-(Dimethylamino)-cis-tetrahydronaphthalen-1-ol
Boiling Point Not reported 320.6±42.0 °C (Predicted)
pKa ~13.97 (Predicted for amino alcohols) 13.97±0.40 (Predicted)
Density ~1.09 g/cm³ (Predicted) 1.09±0.1 g/cm³ (Predicted)
Molecular Weight 163.22 191.13

Functional Differences

  • Biological Activity: The cis-(1R,2S) isomer is associated with antileishmanial activity, while analogs like (1R,2S)-2-Amino-1,2-diphenylethanol are utilized in catalytic applications .
  • Solubility : Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for pharmaceutical formulations.

Biological Activity

cis-(1R,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL is a compound belonging to the class of organic compounds known as tetralins. Its structure features a fused bicyclic system that contributes to its unique biological properties. This compound has garnered attention for its potential pharmacological applications and biological activities.

  • Chemical Formula : C10_{10}H13_{13}NO
  • Average Molecular Weight : 163.2163 g/mol
  • IUPAC Name : (1R,2S)-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol
  • CAS Number : 13575-92-3

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Pharmacological Potential

Table 1: Summary of Biological Activities

Activity TypeFindings
Enzymatic ActivityExhibits PNMT activity; potential role in catecholamine synthesis
CytotoxicityRelated compounds show significant cytotoxic effects against multiple cancer cell lines
AntimicrobialRelated structures demonstrate antimicrobial properties; further research needed

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of tetrahydronaphthalene derivatives on various cancer cell lines:

  • Cell Lines Used : HeLa (cervical), HCT116 (colon), A431 (epidermoid carcinoma)
  • Results : Compounds showed IC50 values ranging from 5 μM to 15 μM across different lines, indicating moderate to high cytotoxicity. Further studies are required to isolate and evaluate the specific contributions of this compound .

Mechanistic Insights

The precise mechanisms through which this compound exerts its biological activities remain under investigation. The following hypotheses have been proposed based on related compounds:

  • Interaction with Receptors : Potential binding to adrenergic receptors may influence cardiovascular responses.
  • Modulation of Signaling Pathways : Inhibition or activation of pathways involved in cell proliferation and apoptosis could explain observed cytotoxic effects.

Q & A

Q. What are the most reliable synthetic routes for obtaining enantiomerically pure cis-(1R,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL?

Methodological Answer: Enantioselective synthesis often employs conjugate addition strategies. For example, homochiral lithium amides (e.g., lithium N-benzyl-N-α-methylbenzylamide) can induce stereoselectivity in β-amino acid precursors, as demonstrated in the synthesis of analogous cis-β-amino alcohols like cispentacin . Key steps include:

  • Stereocontrolled conjugate addition to α,β-unsaturated esters.
  • Acidic workup to preserve the cis-configuration.
  • Chromatographic purification (HPLC >95% purity) to isolate the target enantiomer .

Q. How can the stereochemical integrity of cis-(1R,2S)-configured amino alcohols be validated experimentally?

Methodological Answer: Use a combination of:

  • Chiral HPLC with crown ether-based chiral stationary phases (e.g., (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid derivatives), which differentiate enantiomers via host-guest interactions .
  • 19F NMR spectroscopy (if fluorinated analogs are synthesized): Chemical shift splitting patterns distinguish cis/trans diastereomers, as shown in studies of analogous epoxide-forming reactions .
  • X-ray crystallography for absolute configuration confirmation, as applied in PNMT enzyme-substrate complex studies .

Advanced Research Questions

Q. How does the cis-(1R,2S) stereochemistry influence biological interactions, such as enzyme inhibition or receptor binding?

Methodological Answer: The rigid tetrahydronaphthalene scaffold and cis-amino alcohol motif create distinct steric and electronic profiles. For example:

  • In phenylethanolamine N-methyltransferase (PNMT) studies, the cis-(1R,2S) configuration of 2-amino-1-tetralol analogs enables optimal binding to the active site via hydrogen bonding with Glu219 and π-stacking with Phe182 .
  • Computational docking (e.g., in silico conformational analysis) can predict binding modes, validated by mutagenesis (e.g., F182A variant in HppE protein assays) to assess steric effects on reactivity .

Q. What experimental strategies resolve contradictions in stereochemical outcomes during catalytic asymmetric synthesis?

Methodological Answer: Discrepancies in diastereomer ratios (e.g., cis:trans epoxide formation) often arise from:

  • Catalyst stereoselectivity : Use of chiral ligands (e.g., Mauduit’s hydroxyalkyl-NHC precursors) to fine-tune transition-state geometry .
  • Substrate conformational flexibility : Introduce steric bulk (e.g., trifluoromethyl groups) to restrict rotational freedom, as shown in F3-substituted HPP derivatives .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via time-resolved 19F NMR to identify intermediates and optimize quenching conditions .

Q. How can researchers mitigate racemization during functionalization of this compound derivatives?

Methodological Answer: Racemization risks arise during:

  • Amide bond formation : Use mild coupling agents (e.g., DIC/Oxyma) at low temperatures (<0°C) to minimize base-induced epimerization.
  • Ester hydrolysis : Employ enzymatic catalysis (e.g., lipases) for stereoretentive cleavage, as demonstrated in β-amino ester conversions .
  • Protecting group selection : Bulky groups (e.g., tert-butoxycarbonyl) shield the amino-alcohol moiety from nucleophilic attack .

Data Contradiction Analysis

Q. Why do different studies report conflicting diastereoselectivities for reactions involving cis-(1R,2S)-configured substrates?

Methodological Answer: Variations arise from:

  • Protein engineering effects : Wild-type vs. F182A HppE variants produce divergent cis:trans epoxide ratios (e.g., 2g:3g = 85:15 vs. 50:50) due to altered active-site steric constraints .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, favoring cis-configuration retention, while nonpolar solvents may allow rotational freedom .
  • Temperature gradients : Higher temperatures (>25°C) promote epimerization, necessitating strict thermal control during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.